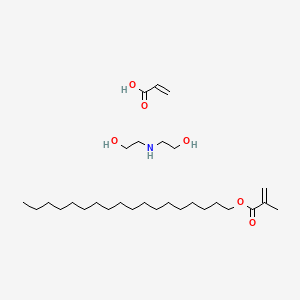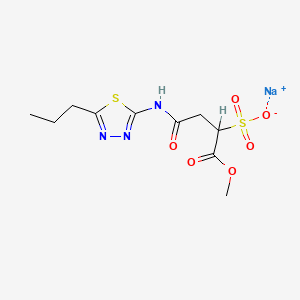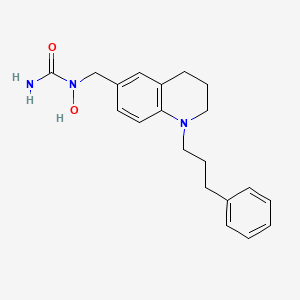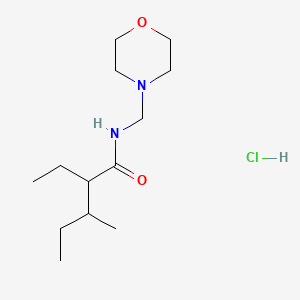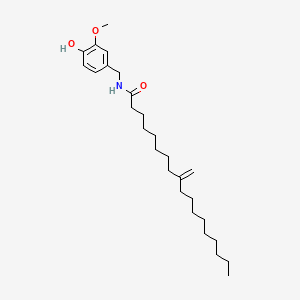
Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- is a complex organic compound with the molecular formula C26H45NO3. It is also known by several other names, including N-stearoylvanillylamide and stearoyl vanillylamide . This compound is characterized by its unique structure, which includes a long aliphatic chain and a vanillyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- typically involves the reaction of stearic acid with vanillin in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the production of high-purity Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- on a large scale .
Chemical Reactions Analysis
Types of Reactions
Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and monitored using spectroscopic techniques like NMR and IR .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of amide bond formation and hydrolysis.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Research is ongoing into its potential use as a therapeutic agent for conditions like chronic pain and inflammation.
Mechanism of Action
The mechanism of action of Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- involves its interaction with specific molecular targets and pathways. The vanillyl group in the compound is known to interact with transient receptor potential (TRP) channels, which play a role in pain perception and inflammation. The long aliphatic chain allows for better membrane permeability, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-stearoylvanillylamide
- Stearoyl vanillylamide
- N-((4-hydroxy-3-methoxyphenyl)methyl)octadecanamide
Uniqueness
What sets Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- apart from similar compounds is its unique combination of a vanillyl group and a long aliphatic chain, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
96513-72-3 |
|---|---|
Molecular Formula |
C27H45NO3 |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methylideneoctadecanamide |
InChI |
InChI=1S/C27H45NO3/c1-4-5-6-7-8-10-13-16-23(2)17-14-11-9-12-15-18-27(30)28-22-24-19-20-25(29)26(21-24)31-3/h19-21,29H,2,4-18,22H2,1,3H3,(H,28,30) |
InChI Key |
PFEOHIBNJZVNAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=C)CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


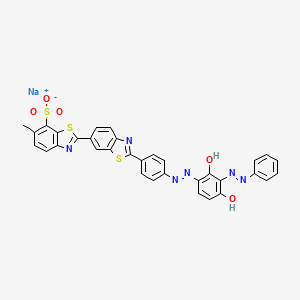
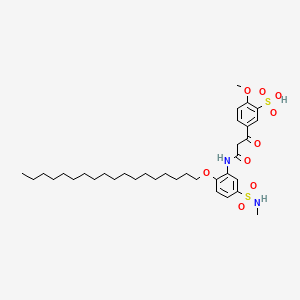
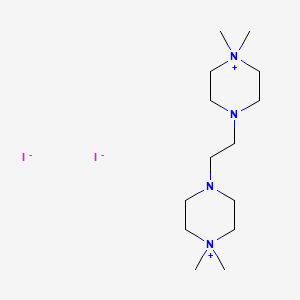
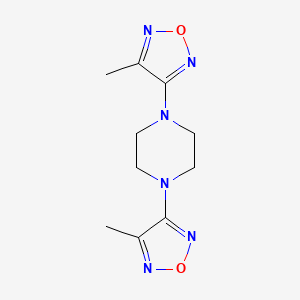
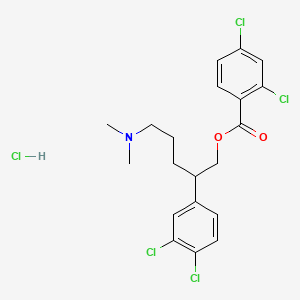
![1,1'-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride](/img/structure/B12717542.png)
